molecular formula C12H13ClO B1368893 3-Chlorophenyl cyclopentyl ketone CAS No. 1855-40-9

3-Chlorophenyl cyclopentyl ketone

Cat. No.: B1368893
CAS No.: 1855-40-9
M. Wt: 208.68 g/mol
InChI Key: XOIRTJDXSCKPCE-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyclopentyl ketone: is an organic compound with the molecular formula C12H13ClO . It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl cyclopentyl ketone is typically synthesized through the reaction of chlorobenzene with cyclopentanone under basic conditions. The reaction is often carried out in a solvent such as an alcohol or a chlorinated hydrocarbon . The general reaction scheme is as follows:

    Chlorobenzene: reacts with in the presence of a base.

  • The reaction mixture is heated to facilitate the formation of the ketone product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Chlorophenyl cyclopentyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those related to anesthetics and analgesics.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chlorophenyl cyclopentyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various biologically active compounds. The exact pathways and molecular targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • 2-Chlorophenyl cyclopentyl ketone
  • 4-Chlorophenyl cyclopentyl ketone
  • 3-Bromophenyl cyclopentyl ketone

Comparison: 3-Chlorophenyl cyclopentyl ketone is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and may participate in different chemical reactions due to steric and electronic effects .

Properties

IUPAC Name

(3-chlorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIRTJDXSCKPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571488
Record name (3-Chlorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-40-9
Record name (3-Chlorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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